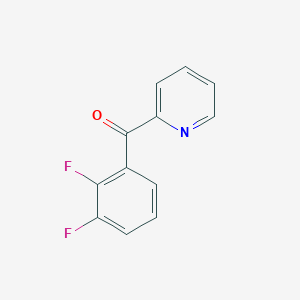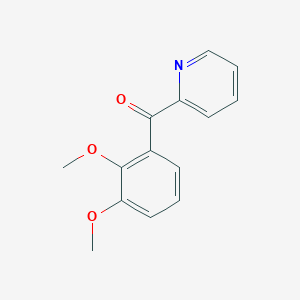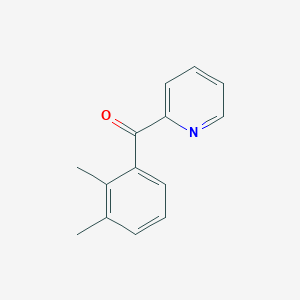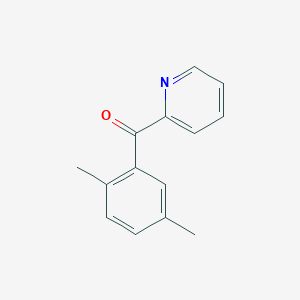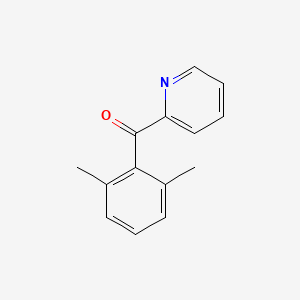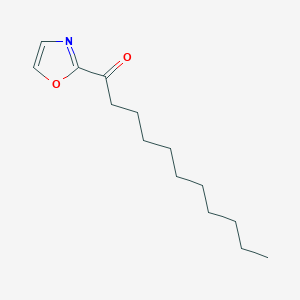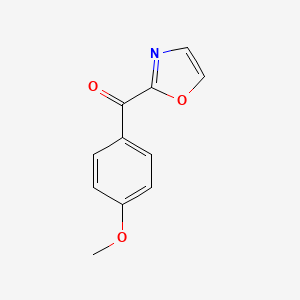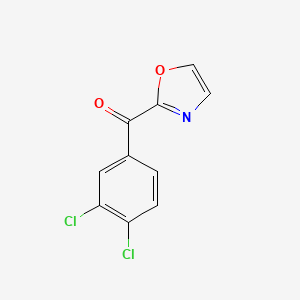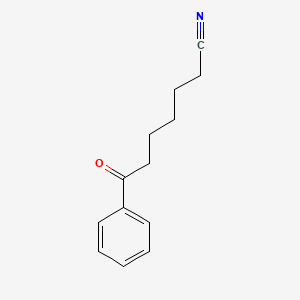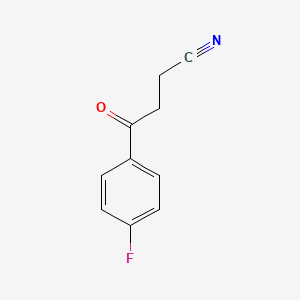![molecular formula C9H8N2O2 B1324266 methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate CAS No. 849067-96-5](/img/structure/B1324266.png)
methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Vue d'ensemble
Description
Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate is a chemical compound with the empirical formula C9H8N2O2 . It is used in the production of CRHR2 antagonists, which are used to treat or prevent disorders in which CRHR1 and/or CRHR2 are involved .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCOC(=O)c1ccnc2[nH]ccc12 . Physical And Chemical Properties Analysis
The compound is described as a brown liquid . Its IR (KBr) (v max / cm −1) is: 3149 (Ar–CH str), 2959 (Ali CH str), 1733 (C=O), 1239 (C–O) cm −1 . Its 1H NMR (400 MHz, CDCl3, ppm) and 13C NMR (100 MHz, CDCl3, ppm) values are also provided .Applications De Recherche Scientifique
Antibacterial Activity
A study synthesized a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, including methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate, from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate. One compound in this series showed antibacterial activity in vitro, indicating potential applications in developing new antibacterial agents (Toja et al., 1986).
Antitumor Activity
Research on novel 1H-pyrrolo[2,3-b]pyridine derivative nortopsentin analogues, including compounds related to this compound, found significant antitumor activity in experimental models of diffuse malignant peritoneal mesothelioma (DMPM). These compounds acted as cyclin-dependent kinase 1 inhibitors and induced apoptosis in DMPM cells (Carbone et al., 2013).
Synthesis of Novel Molecules
This compound and its derivatives have been synthesized for various applications. For instance, they have been used in the efficient synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride, indicating their utility in creating novel molecular structures (Nechayev et al., 2013).
Heterocyclic Compound Synthesis
In another application, this compound derivatives were used in the synthesis of furo[2,3-b]pyridines and pyrrolo[2,3-c]pyridines. These compounds are valuable in the study of heterocyclic chemistry and the development of new chemical entities (Antonov et al., 2021).
Safety and Hazards
Mécanisme D'action
Target of Action
Methyl 1H-Pyrrolo[2,3-b]pyridine-5-carboxylate, also known as 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid methyl ester, primarily targets the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis .
Mode of Action
The compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, leading to the activation of downstream signaling . The compound’s interaction with FGFRs disrupts this process, thereby inhibiting the signaling pathway .
Biochemical Pathways
The compound affects the FGFR signaling pathway, which includes the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways regulate various cellular processes, and their disruption can lead to the inhibition of cell proliferation and migration, among other effects .
Result of Action
The compound’s action results in the inhibition of FGFR-dependent signaling pathways, which can facilitate cancer initiation, progression, and resistance to cancer therapy . In vitro studies have shown that the compound can inhibit cancer cell proliferation and induce apoptosis .
Analyse Biochimique
Biochemical Properties
Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate plays a significant role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). It interacts with various enzymes and proteins, including FGFR1, FGFR2, FGFR3, and FGFR4. These interactions are crucial as they inhibit the FGFR signaling pathway, which is involved in cell proliferation, differentiation, and survival. The compound’s ability to bind to the active site of FGFRs and inhibit their activity makes it a potential candidate for cancer therapy .
Cellular Effects
This compound has been shown to affect various types of cells, particularly cancer cells. It influences cell function by inhibiting cell proliferation and inducing apoptosis. The compound affects cell signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell growth and survival. Additionally, it impacts gene expression by downregulating genes involved in cell cycle progression and upregulating pro-apoptotic genes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ATP-binding site of FGFRs, leading to the inhibition of their kinase activity. This inhibition prevents the phosphorylation of downstream signaling molecules, thereby blocking the activation of pathways such as RAS-MEK-ERK and PI3K-Akt. The compound also induces changes in gene expression, promoting apoptosis and inhibiting cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, it may cause adverse effects such as weight loss and organ toxicity. The threshold for these effects varies depending on the animal model used and the duration of exposure .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is known to accumulate in tissues with high FGFR expression, such as tumors. Its localization and accumulation are influenced by factors such as tissue permeability and the presence of efflux transporters .
Subcellular Localization
This compound is primarily localized in the cytoplasm, where it exerts its inhibitory effects on FGFRs. The compound may also be found in other subcellular compartments, depending on its interactions with specific targeting signals or post-translational modifications. Its activity and function are influenced by its subcellular localization, as it needs to be in proximity to FGFRs to exert its effects .
Propriétés
IUPAC Name |
methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)7-4-6-2-3-10-8(6)11-5-7/h2-5H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUOFVBYYMPMLBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C2C(=C1)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20628563 | |
| Record name | Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20628563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
849067-96-5 | |
| Record name | Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20628563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can you elaborate on the in vivo efficacy of compound 36b and its impact on pulmonary fibrosis?
A2: Compound 36b demonstrated promising efficacy in a bleomycin-induced fibrosis mouse model. [] Bleomycin is a chemotherapeutic agent known to induce lung injury and subsequent fibrosis, mimicking key aspects of human pulmonary fibrosis.
- Improved Body Weight: Mice treated with 36b showed less weight loss compared to the untreated group, suggesting a protective effect against bleomycin-induced wasting. []
- Reduced Collagen Deposition: A hallmark of pulmonary fibrosis is the excessive accumulation of collagen in lung tissues, leading to stiffness and impaired function. Compound 36b significantly reduced collagen deposition in the lungs of treated mice, indicating its potential to halt or reverse the fibrotic process. []
- Favorable Safety Profile: Importantly, these therapeutic benefits were observed without significant side effects, highlighting the potential of 36b as a safe and effective treatment option. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

